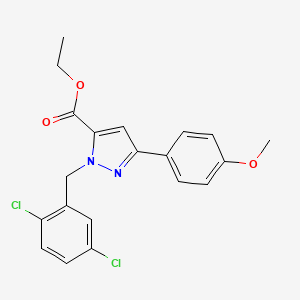
Ethyl 1-(2,5-dichlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2,5-dichlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a methoxyphenyl group, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,5-dichlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the dichlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2,5-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction where the pyrazole derivative reacts with 4-methoxyphenyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 1-(2,5-dichlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 1-(2,5-dichlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
類似化合物との比較
Similar Compounds
- Ethyl 1-(2,5-dichlorobenzyl)-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate
- Ethyl 1-(2,5-dichlorobenzyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
- Ethyl 1-(2,5-dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 1-(2,5-dichlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or chemical intermediate.
特性
分子式 |
C20H18Cl2N2O3 |
|---|---|
分子量 |
405.3 g/mol |
IUPAC名 |
ethyl 2-[(2,5-dichlorophenyl)methyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-3-27-20(25)19-11-18(13-4-7-16(26-2)8-5-13)23-24(19)12-14-10-15(21)6-9-17(14)22/h4-11H,3,12H2,1-2H3 |
InChIキー |
KLGLKSBOUXRIFQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NN1CC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl ((6-(hydroxymethyl)-2-oxaspiro[3.3]heptan-6-yl)methyl)carbamate](/img/structure/B14864239.png)
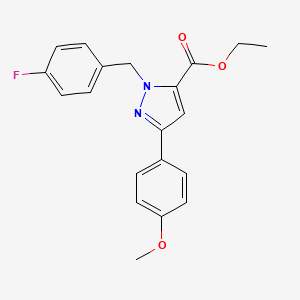
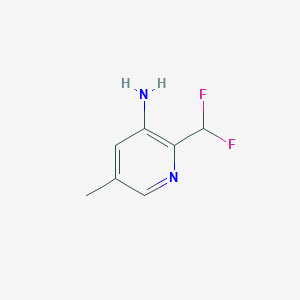
![3-(2-Methoxyethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14864257.png)
![methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,10S,13R,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate](/img/structure/B14864263.png)
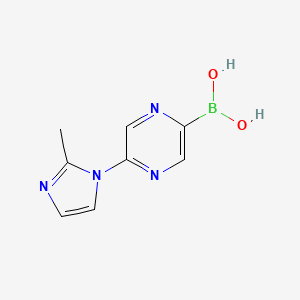
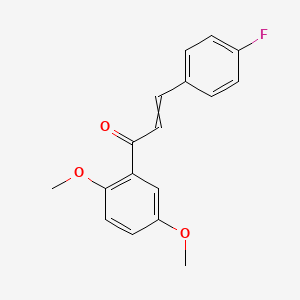
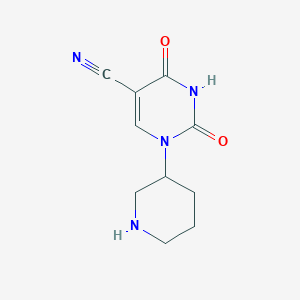
![8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14864280.png)
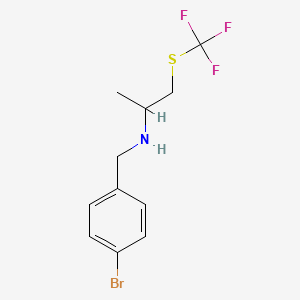
![5,6'-Dichloro-[2,3']bipyridine](/img/structure/B14864285.png)
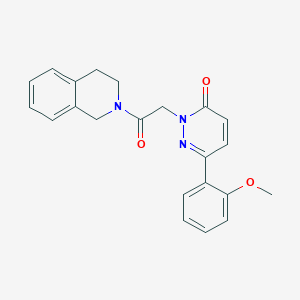
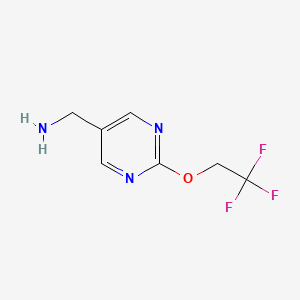
![9-Hydroxy-6-azaspiro[4.5]decan-7-one](/img/structure/B14864324.png)
